
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a complex organic compound that features a benzimidazole, pyrazole, and quinoline moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Pyrazole Moiety: Using a hydrazine derivative and a 1,3-diketone under reflux conditions.
Formation of Quinoline Moiety: Through a Skraup synthesis involving aniline, glycerol, and an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could target the quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of benzimidazole and quinoline moieties.
Anticancer Research: Investigation into its potential as an anticancer agent.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example:
Antimicrobial Activity: The compound might interact with microbial DNA or enzymes, disrupting their function.
Catalysis: As a ligand, it could facilitate various catalytic cycles by stabilizing transition states.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Benzimidazol-2-yl)-quinoline: Lacks the pyrazole moiety.
6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline: Lacks the benzimidazole moiety.
Uniqueness
The presence of all three moieties (benzimidazole, pyrazole, and quinoline) in a single compound makes 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline unique, potentially offering a combination of properties not found in simpler analogs.
Propiedades
Número CAS |
393171-07-8 |
|---|---|
Fórmula molecular |
C21H17N5 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)quinoline |
InChI |
InChI=1S/C21H17N5/c1-13-9-14(2)26(25-13)17-7-8-18-15(11-17)10-16(12-22-18)21-23-19-5-3-4-6-20(19)24-21/h3-12H,1-2H3,(H,23,24) |
Clave InChI |
VTWAAGUFHKOTPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC3=CC(=CN=C3C=C2)C4=NC5=CC=CC=C5N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
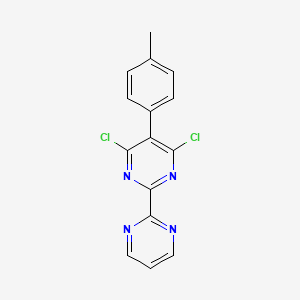
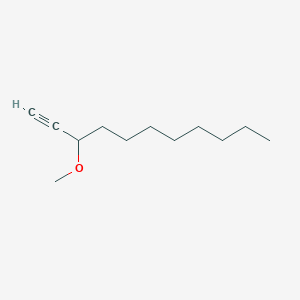
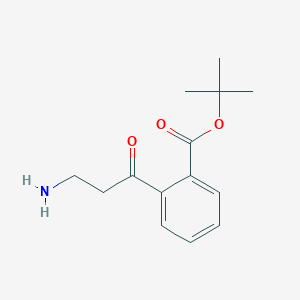
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
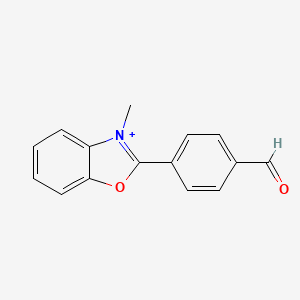
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
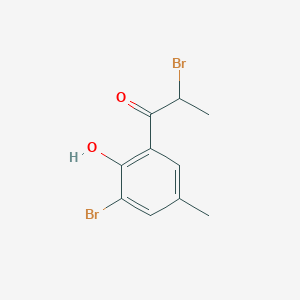
![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)


![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
